molecular formula C9H15NO3 B14627466 3-[(Morpholin-4-yl)methyl]oxolan-2-one CAS No. 55643-36-2

3-[(Morpholin-4-yl)methyl]oxolan-2-one

Katalognummer: B14627466
CAS-Nummer: 55643-36-2
Molekulargewicht: 185.22 g/mol
InChI-Schlüssel: WXTUPZKSQRMRIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Morpholin-4-yl)methyl]oxolan-2-one is a chemical compound that features a morpholine ring attached to an oxolan-2-one structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Morpholin-4-yl)methyl]oxolan-2-one typically involves the reaction of morpholine with oxirane derivatives under controlled conditions. One common method includes the reaction of morpholine with glycidyl derivatives, followed by cyclization to form the oxolan-2-one ring . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with minimal impurities .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Morpholin-4-yl)methyl]oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3-[(Morpholin-4-yl)methyl]oxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[(Morpholin-4-yl)methyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(Morpholin-4-yl)methyl]oxolan-2-one is unique due to the combination of the morpholine ring and oxolan-2-one structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

55643-36-2

Molekularformel

C9H15NO3

Molekulargewicht

185.22 g/mol

IUPAC-Name

3-(morpholin-4-ylmethyl)oxolan-2-one

InChI

InChI=1S/C9H15NO3/c11-9-8(1-4-13-9)7-10-2-5-12-6-3-10/h8H,1-7H2

InChI-Schlüssel

WXTUPZKSQRMRIZ-UHFFFAOYSA-N

Kanonische SMILES

C1COC(=O)C1CN2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.